molecular formula C15H14ClN3OS B2808294 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride CAS No. 1177732-31-8

2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride

Cat. No. B2808294
CAS RN: 1177732-31-8
M. Wt: 319.81
InChI Key: GZJYNIHCOYZDBL-UHFFFAOYSA-N
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Description

“2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of 2-(4-((1 H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was achieved in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized using various techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives have been studied. For instance, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

Benzimidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Role in Drug Synthesis

The compound plays a significant role in the synthesis of various drugs. For instance, it is used in the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component of this compound . Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .

Antibacterial Properties

Imidazole derivatives, including this compound, have been reported to exhibit antibacterial properties . This makes them valuable in the development of new antibacterial drugs .

Antimycobacterial Properties

The compound’s antimycobacterial properties make it a potential candidate for the development of drugs to treat mycobacterial infections .

Anti-inflammatory Properties

The compound has been reported to exhibit anti-inflammatory properties . This makes it a potential candidate for the development of anti-inflammatory drugs .

Antitumor Properties

The compound’s antitumor properties make it a potential candidate for the development of antitumor drugs .

Antidiabetic Properties

The compound has been reported to exhibit antidiabetic properties . This makes it a potential candidate for the development of antidiabetic drugs .

Anti-allergic Properties

The compound’s anti-allergic properties make it a potential candidate for the development of anti-allergic drugs .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS.ClH/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15;/h1-9H,10H2,(H,16,19)(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJYNIHCOYZDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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